(2-Propylthiazol-4-yl)methanamine
Description
Contextual Significance within Heterocyclic Amine Chemistry
Heterocyclic amines, which are cyclic compounds containing at least one nitrogen atom within the ring, are fundamental to biology and pharmaceutical science. wikipedia.orgpressbooks.pub This class of compounds is incredibly diverse, with members like pyridine (B92270) and pyrrole (B145914) forming the basis of many natural products and synthetic drugs. pressbooks.pub The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly important scaffold in medicinal chemistry. eurekaselect.comsysrevpharm.org
The presence of the thiazole nucleus in a molecule can confer a range of pharmacological activities. nih.govjetir.org The specific arrangement of the sulfur and nitrogen atoms in the 1,3-thiazole ring creates a unique electronic environment that allows for various chemical interactions. nih.gov When combined with an amine group, as in (2-Propylthiazol-4-yl)methanamine, the resulting molecule becomes a highly useful intermediate. The amine provides a reactive handle for further chemical modifications, while the thiazole core can be crucial for biological activity, making such compounds significant in the design of new therapeutic agents. nih.gov
Historical Perspective of Thiazole-Containing Precursors in Complex Molecule Synthesis
The chemistry of thiazoles has a rich history, with foundational work being laid in the late 19th century. ijper.org The most prominent and widely known method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The Hantzsch synthesis proved to be robust and high-yielding, paving the way for the creation of a vast number of thiazole derivatives from simple starting materials. chemhelpasap.commdpi.com
Over the decades, numerous other methods for thiazole synthesis have been developed, including the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. pharmaguideline.com These classical methods were instrumental in making thiazole-containing precursors readily accessible to chemists. ijper.org The availability of these precursors was a critical step that enabled the incorporation of the thiazole motif into more complex molecules, including natural products like Vitamin B1 (Thiamine) and early synthetic drugs like the antibiotic Sulfathiazole. eurekaselect.comjetir.org This historical foundation established thiazoles as a staple in the toolbox of organic and medicinal chemists for building intricate molecular architectures. ijper.org
Contemporary Research Relevance of Thiazole-Substituted Amines as Versatile Building Blocks
In modern chemical research, efficiency and versatility are paramount. Thiazole-substituted amines, such as this compound, are highly valued as versatile building blocks. nih.govnih.gov The term "building block" refers to a molecule that can be readily used in the construction of larger, more complex compounds. The dual functionality of these molecules—the reactive amine group and the stable, biologically relevant thiazole core—makes them ideal for this purpose. researchgate.net
The amine group serves as a nucleophilic handle that can participate in a wide array of chemical reactions to form amides, ureas, sulfonamides, and other functional groups. This allows chemists to easily link the thiazole unit to other molecular fragments. The thiazole ring itself is not just a passive scaffold; its aromatic nature and the presence of heteroatoms can influence the properties of the final molecule, making it a key component in fragment-based drug design and combinatorial chemistry. nih.gov Researchers are continually developing new synthetic protocols, including microwave-assisted and catalyst-driven methods, to create novel thiazole derivatives with enhanced potency and specific pharmacokinetic profiles. researchgate.netnih.govorganic-chemistry.org This ongoing work highlights the sustained importance of thiazole-amines as crucial intermediates in the quest for new and improved therapeutic agents. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| InChI Key | DAATWHXUJORYAS-UHFFFAOYSA-N |
| SMILES String | CCCc1nc(CN)cs1 |
| Form | Solid |
Note: Data corresponds to the base compound. The hydrochloride salt form has a molecular formula of C₇H₁₃ClN₂S and a molecular weight of 192.71 g/mol . sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
(2-propyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXKFOZFGKLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propylthiazol 4 Yl Methanamine and Its Analogues
Established Synthetic Routes to Thiazole-Aminomethyl Scaffolds
The synthesis of (2-Propylthiazol-4-yl)methanamine and its analogues relies on fundamental strategies for constructing the core thiazole (B1198619) ring, followed by the introduction of the necessary functional groups at the 2 and 4 positions.
Thiazole Ring Formation Strategies
Several classical methods have been pivotal in the synthesis of the thiazole nucleus. These reactions provide a versatile foundation for accessing a wide array of substituted thiazoles.
Hantzsch Thiazole Synthesis: This is a widely recognized and frequently employed method for the synthesis of thiazole derivatives. chemhelpasap.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comwikipedia.org The process begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring after dehydration. chemhelpasap.comyoutube.com This method is known for its high yields and operational simplicity. chemhelpasap.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org
Cook-Heilbron Thiazole Synthesis: This method is particularly useful for the preparation of 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comcutm.ac.in The variation of substituents at the 2nd and 4th positions of the thiazole ring can be achieved by selecting different starting materials. wikipedia.org This reaction was a significant development as it provided access to 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org
Herz Synthesis: The Herz reaction provides another route to thiazoles, often proceeding through the acylation of 2-aminothiolates. wikipedia.org This method contributes to the diverse toolkit available for thiazole ring construction.
Introduction of the Aminomethyl Moiety via Functionalization
Once the thiazole ring is formed, the next critical step is the introduction of the aminomethyl group at the 4-position. This is typically achieved through the functionalization of a pre-existing group at this position. Electrophilic substitution reactions on the thiazole ring generally occur at the 5-position. numberanalytics.com However, the reactivity can be influenced by the substituents already present on the ring. pharmaguideline.com
Alkylation and Substitution Strategies at the 2-Position of the Thiazole Ring
The introduction of the propyl group at the 2-position of the thiazole ring is a key step in the synthesis of the target compound. The C2-position of the thiazole ring is electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com
Deprotonation at the C2 position using strong bases like organolithium compounds generates a nucleophilic carbon, which can then react with various electrophiles, including alkyl halides, to introduce the desired alkyl chain. pharmaguideline.com For instance, reacting a 2-lithiothiazole intermediate with propyl bromide would yield the 2-propylthiazole (B101342) derivative.
Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, offer powerful methods for functionalizing the thiazole ring, including at the 2-position. numberanalytics.com These reactions typically involve the coupling of a thiazole-based organometallic species (e.g., boronic acid or stannane) with an appropriate coupling partner in the presence of a transition metal catalyst, most commonly palladium. numberanalytics.com
Novel and Green Synthetic Approaches to this compound
In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of thiazole derivatives.
Catalyst-Mediated Synthesis
The use of catalysts has revolutionized the synthesis of thiazoles, offering milder reaction conditions, higher yields, and improved selectivity.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in the direct C-H arylation of thiazole rings. nih.gov The choice of metal catalyst can influence the regioselectivity of the reaction. For example, in the direct arylation of imidazo[2,1-b]thiazole, palladium catalysts favor the more nucleophilic positions, while copper(I) salts can direct the reaction to the more acidic C-H bonds. nih.gov Copper-catalyzed reactions have also been used for the synthesis of thiazoles through a [3+1+1]-type condensation. organic-chemistry.org
Organocatalysis: N-Heterocyclic carbenes (NHCs) derived from thiazolium salts have emerged as effective organocatalysts in various reactions, including cross-benzoin condensation. rsc.org Chitosan, a natural biopolymer, and its derivatives have been explored as eco-friendly, heterogeneous basic catalysts for the synthesis of thiazole derivatives. nih.govacs.org These biocatalysts offer advantages such as being cost-effective, biodegradable, and reusable. nih.gov
Photocatalysis: Photocatalytic methods provide a green and sustainable approach to thiazole synthesis. organic-chemistry.org These reactions often proceed at ambient temperature using light as an energy source. organic-chemistry.orgresearchgate.net For instance, photocatalytic reactions between enaminones and thioureas can produce thiazoles through tandem C-S and C-N bond formation. organic-chemistry.org Thiazolo[5,4-d]thiazole-based conjugated microporous polymers have been designed as photocatalysts for CO2 reduction, highlighting the potential of thiazole-containing materials in photocatalysis. acs.orgacs.org A light-driven method for the precise rearrangement of thiazoles has also been reported, opening new synthetic routes. chemistryworld.com
Microwave-Assisted and Flow Chemistry Applications for Enhanced Efficiency
To improve reaction efficiency and reduce reaction times, modern techniques like microwave irradiation and flow chemistry have been successfully applied to thiazole synthesis.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to significantly accelerate the Hantzsch thiazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govtandfonline.com One-pot, multi-component reactions under microwave irradiation have been developed for the efficient synthesis of various thiazole derivatives. tandfonline.comacs.orgtandfonline.com This technique is considered a green protocol as it can reduce energy consumption and sometimes even eliminate the need for a catalyst. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, efficiency, and scalability. researchgate.netrsc.org This technology has been applied to the multistep synthesis of complex thiazole derivatives, allowing for rapid production with high yields and without the isolation of intermediates. thieme-connect.com The precise control over reaction parameters in flow reactors can lead to improved product selectivity and yield. researchgate.net
Data Tables
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis This table is a representative example based on findings in the literature and is for illustrative purposes.
| Feature | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8 hours | 30 minutes | nih.gov |
| Yield | Lower | 95% | nih.gov |
| Purification | Often requires rigorous purification | Cleaner reaction profile | nih.gov |
Table 2: Catalyst Systems in Thiazole Synthesis This table summarizes various catalytic systems and their applications in the synthesis of thiazole derivatives.
| Catalyst Type | Example Catalyst | Application | Reference |
| Transition Metal | Palladium(II) acetate (B1210297) | Direct C-H arylation | nih.gov |
| Copper(I) iodide | Direct C-H arylation | nih.govorganic-chemistry.org | |
| Organocatalyst | Chitosan-based hydrogel (TCsSB) | Synthesis of thiazoles via condensation | nih.govacs.org |
| Photocatalyst | Eosin Y | Tandem C-S and C-N bond formation | organic-chemistry.org |
Atom Economy and Sustainability Considerations in Amine Synthesis
The principle of atom economy, a cornerstone of green chemistry, is crucial in the synthesis of amines, including this compound and its analogues. primescholars.comjocpr.comwikipedia.org This concept emphasizes the maximization of the incorporation of all materials used in the process into the final product, thereby minimizing waste. jocpr.comwikipedia.org High atom economy is a key indicator of a "green" or sustainable chemical process. primescholars.comjocpr.com
Traditional methods for amine synthesis, such as the Gabriel synthesis, often exhibit low atom economy due to the formation of stoichiometric amounts of by-products. primescholars.comrsc.org In contrast, modern catalytic methods are designed to be more atom-economical. rsc.org For instance, catalytic hydrogenation and reductive amination of aldehydes and ketones are considered more sustainable approaches. rsc.org
Several emerging trends are shaping a more sustainable future for amine synthesis:
Biocatalysis: The use of enzymes like transaminases and imine reductases offers a highly selective and sustainable route to amines under mild conditions. numberanalytics.com
Catalytic Hydrogenation: This method is highly atom-efficient and widely practiced in both academic and industrial settings. primescholars.com
'Hydrogen Borrowing' Amination: This technique utilizes alcohols, which can be derived from biomass, as starting materials, enhancing the sustainability of the process. rsc.org
Microwave-Assisted Synthesis: This method can reduce reaction times, solvent consumption, and improve yields, contributing to a greener chemical process. researchgate.netmdpi.comrasayanjournal.co.in
Table 1: Comparison of Amine Synthesis Methodologies
| Synthetic Method | General Description | Atom Economy | Sustainability Considerations |
|---|---|---|---|
| Gabriel Synthesis | Reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis. | Low primescholars.com | Generates significant phthalhydrazide (B32825) waste. primescholars.com |
| Reductive Amination | Reaction of an aldehyde or ketone with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent. | Moderate to High rsc.org | The choice of reducing agent impacts sustainability. Catalytic hydrogenation is preferred. |
| Catalytic Hydrogenation | Direct reaction of a nitrile, imine, or oxime with hydrogen gas over a catalyst. | High primescholars.com | Often requires high pressure and specialized equipment. Catalyst selection is crucial. |
| Biocatalysis (Transaminases) | Enzymatic transfer of an amino group from a donor molecule to a ketone or aldehyde. | High numberanalytics.com | Operates under mild conditions, highly selective, uses renewable resources. numberanalytics.commdpi.com |
Scalability Considerations for Research and Development
Scaling up the synthesis of this compound from a laboratory setting to research and development (R&D) or pilot-plant scale presents several challenges. A key consideration is the transition from batch to continuous or flow chemistry processes, which can offer improved safety, efficiency, and scalability. numberanalytics.com
Factors that need careful consideration during scale-up include:
Reaction Conditions: Temperature, pressure, and reaction time may need to be optimized for larger volumes to ensure consistent product quality and yield.
Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile and impurity formation.
Mixing: Efficient mixing becomes more critical at larger scales to maintain homogeneity and heat transfer.
Heat Transfer: Exothermic or endothermic reactions require robust thermal management systems to prevent runaway reactions or incomplete conversions.
Work-up and Product Isolation: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become cumbersome and resource-intensive at larger scales. acs.org
The development of robust and scalable synthetic routes is essential for the successful transition of a compound from a research curiosity to a viable product for further development. The use of catalytic processes is often favored for scalability due to the lower quantities of reagents required compared to stoichiometric reactions. rsc.org
Purification and Isolation Techniques for Research-Scale Products
The purification and isolation of this compound at the research scale are critical steps to obtain a product of sufficient purity for characterization and further studies. The basic nature of the amine group often necessitates specific purification strategies to overcome its interaction with acidic stationary phases like silica (B1680970) gel. biotage.com
Common purification techniques for primary amines at the research scale include:
Column Chromatography: This is a widely used technique for the purification of organic compounds. For amines, several variations are employed:
Normal-Phase Chromatography: Standard silica gel can be used, but often requires the addition of a competing amine, such as triethylamine, to the mobile phase to prevent peak tailing and improve separation. biotage.com
Amine-Functionalized Silica: Using a stationary phase with bonded amine groups can effectively mask the acidic silanols on the silica surface, leading to better peak shapes and separation without the need for mobile phase modifiers. biotage.com
Reversed-Phase Chromatography (C18): This technique is suitable for the purification of polar compounds, including primary amines, using water/acetonitrile or water/methanol gradients. teledyneisco.com
Acid-Base Extraction: This classical technique takes advantage of the basicity of the amine. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent. google.com This method is effective for removing non-basic impurities.
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities.
Distillation: For liquid products, distillation can be an effective purification method, provided the compound is thermally stable and has a sufficiently different boiling point from any impurities.
The choice of purification method depends on the physical properties of the target compound, the nature of the impurities, and the desired level of purity. Often, a combination of these techniques is necessary to obtain the final product in the required quality.
Table 2: Common Purification Techniques for Primary Amines
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Normal-Phase Column Chromatography | Adsorption chromatography on a polar stationary phase (e.g., silica gel). | Versatile, widely available. | Can have strong interactions with basic amines, requiring mobile phase modification. biotage.com |
| Amine-Functionalized Column Chromatography | Chromatography using a stationary phase with covalently bound amine groups. | Excellent for purifying basic amines, avoids the need for amine additives in the mobile phase. biotage.com | More expensive than plain silica gel. |
| Reversed-Phase Column Chromatography | Partition chromatography on a non-polar stationary phase (e.g., C18). | Good for polar compounds, can use aqueous mobile phases. teledyneisco.com | May not be suitable for very non-polar compounds. |
| Acid-Base Extraction | Separation based on the differential solubility of the amine and its protonated salt in immiscible solvents. | Simple, inexpensive, and effective for removing non-basic impurities. google.com | Only applicable for separating compounds with different acid-base properties. |
| Crystallization | Purification based on differences in solubility. | Can provide very high purity, scalable. | Requires the compound to be a solid, may result in yield loss. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile liquids, can be used on a large scale. | Requires the compound to be thermally stable. |
Reactivity and Derivatization Strategies of 2 Propylthiazol 4 Yl Methanamine
Chemical Transformations Involving the Primary Amine Moiety
The primary amine group in (2-Propylthiazol-4-yl)methanamine is a key site for various chemical modifications, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks.
Amidation and Peptide Coupling Reactions
The primary amine of this compound readily undergoes amidation reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. For instance, coupling with N-protected amino acids, followed by deprotection, can yield amino acid amide derivatives. nih.gov This process is a cornerstone of peptide synthesis, where the amine acts as a nucleophile, attacking the activated carboxyl group of an amino acid. nih.gov
Peptide coupling reagents, such as those based on benziodoxole, can facilitate the formation of dipeptides from various standard and sterically hindered amino acids. nih.gov The reaction of this compound with N-protected amino acids and subsequent deprotection steps can lead to the formation of novel peptidoaminobenzophenones. nih.gov
Imine and Schiff Base Formation for Diversification
The condensation of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. niscpr.res.in This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.in The formation of Schiff bases is a versatile strategy for chemical diversification, as the resulting imine can be further modified or used in subsequent reactions. niscpr.res.innih.gov
The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. niscpr.res.in The stability and tautomeric equilibria (imine vs. enamine) of the resulting Schiff base can be influenced by various factors, including the substituents on the aldehyde or ketone and the reaction conditions. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aldehyde/Ketone | Imine (Schiff Base) | niscpr.res.in |
| Primary Amine | Carbonyl Compound | Imine (Schiff Base) | niscpr.res.in |
| Aminopolyol | Arylaldehyde | 1,3-Oxazolidine or Schiff Base | nih.gov |
| Imidazole-2-carboxaldehyde | Amino Acid Anion | Aldimine or Ketimine Tautomer | mdpi.comnih.gov |
Nucleophilic Acyl Substitution and Alkylation Reactions
As a nucleophile, the primary amine of this compound can participate in nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org In these reactions, the amine attacks the carbonyl carbon of an acyl compound, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The reactivity of the acyl compound depends on the nature of the leaving group, with acid halides being the most reactive, followed by anhydrides, esters, and amides. youtube.comlibretexts.org
Alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Reductive Amination Protocols for Amine Derivatives
Reductive amination is a powerful method for the synthesis of substituted amines. organic-chemistry.orgmdpi.com This process involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org This one-pot procedure is highly efficient and provides a direct route to a wide range of secondary and tertiary amines. organic-chemistry.orgmdpi.com The Leuckart-Wallach reaction, which uses formic acid or its derivatives as the reducing agent, is a classic example of reductive amination. mdpi.com
| Reaction Type | Reactants | Reducing Agent | Product | Reference |
| Direct Reductive Amination | Ketones, Ammonium Formate | Cp*Ir complexes | Primary Amines | organic-chemistry.org |
| Reductive Amination | Aldehydes/Ketones, Amines | Pd/C, Triethylsilane | Secondary/Tertiary Amines | organic-chemistry.org |
| Reductive Amination | Aldehydes, Anilines | [RuCl2(p-cymene)]2/Ph2SiH2 | Secondary/Tertiary Amines | organic-chemistry.org |
| Leuckart Reaction | Aldehydes/Ketones, Formamide | - | Amines | mdpi.com |
Heterocyclic Ring Closures and Cyclocondensation Reactions
The primary amine of this compound can serve as a key functional group in the construction of new heterocyclic rings. Through cyclocondensation reactions with appropriate bifunctional reagents, a variety of fused heterocyclic systems can be synthesized. nih.gov For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. nih.gov These reactions often proceed through the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization. The versatility of this approach allows for the synthesis of a diverse range of heterocyclic structures. nih.govmdpi.com
Reactions Involving the Thiazole (B1198619) Ring System
The thiazole ring in this compound is an aromatic heterocycle that can undergo various chemical transformations. nih.govbepls.comthieme-connect.de While the primary amine is often the more reactive site, the thiazole ring can also be functionalized under specific conditions. Reactions such as electrophilic substitution, metallation followed by reaction with electrophiles, and cross-coupling reactions can be employed to modify the thiazole core. nih.gov The specific site of reaction on the thiazole ring will depend on the directing effects of the existing substituents and the nature of the reagents used. The thiazole nucleus is found in numerous natural products and biologically active compounds, and its derivatization is a key strategy in drug discovery. nih.govthieme-connect.de
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Nucleus
Electrophilic Aromatic Substitution (EAS): Electrophilic attacks on the thiazole ring are directed to specific positions based on the stability of the resulting cationic intermediate (arenium ion). uci.eduyoutube.com For unsubstituted thiazole, the C5 position is the most favorable site for electrophilic substitution due to the directing influence of the sulfur and nitrogen atoms. numberanalytics.compharmaguideline.com In the case of this compound, the ring is substituted at the C2 and C4 positions. The 2-propyl group is a weak electron-donating group, and the 4-methanamine group is also activating. These groups further enhance the electron density at the C5 position, making it the primary target for electrophiles. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the thiazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. numberanalytics.compharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in For this compound itself, a direct SNAr is unlikely as it lacks a suitable leaving group. However, if the C5 position were first halogenated (via EAS), subsequent nucleophilic substitution at that position could be possible, although less favored than at C2. Reactions involving strong nucleophiles or ring activation, for instance by quaternizing the ring nitrogen, can facilitate these substitutions. pharmaguideline.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govrsc.org
Table 1: Summary of Aromatic Substitution Reactions on the Thiazole Nucleus
| Reaction Type | Preferred Position | Reagents/Conditions | Product Type |
|---|---|---|---|
| Electrophilic | |||
| Halogenation | C5 | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halo-thiazole derivative |
| Nitration | C5 | HNO₃ / H₂SO₄ | 5-Nitro-thiazole derivative |
| Friedel-Crafts Acylation | C5 | Acyl chloride / Lewis Acid (e.g., AlCl₃) | 5-Acyl-thiazole derivative |
| Nucleophilic | |||
| Substitution (at C2) | C2 | Nucleophile (e.g., R-NH₂, R-O⁻) on a 2-halo-thiazole | 2-Substituted-thiazole |
| Chichibabin reaction | C2 | Sodamide (NaNH₂) | 2-Amino-thiazole derivative |
Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods are highly applicable to the functionalization of thiazoles. acs.org Palladium-catalyzed reactions, in particular, have been extensively developed for heteroaromatic systems. cdnsciencepub.comtuwien.at To apply these methods to this compound, a preliminary halogenation step, typically bromination at the C5 position, is required to install a suitable coupling partner.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. cdnsciencepub.com A 5-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C5 position. Phenylthiazole-ligated palladium complexes have themselves been shown to be effective catalysts for this transformation. cdnsciencepub.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. thieme-connect.dethieme-connect.com This method is known for its high functional group tolerance. It provides a powerful route for preparing 2- and 5-aryl-substituted thiazoles. thieme-connect.com For instance, a 5-halothiazole derivative could react with an arylzinc reagent to yield a 5-aryl-(2-propylthiazol-4-yl)methanamine.
Stille Coupling: While not as commonly used due to the toxicity of organotin reagents, the Stille coupling between an organostannane and an organic halide is another effective method for functionalizing thiazole rings.
Table 2: Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
| Reaction Name | Reagents | Catalyst | Description |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Forms a C-C bond by coupling a boron species with a halide. cdnsciencepub.com |
| Negishi | Organozinc reagent + Organohalide | Pd(0) or Ni(0) complex | Forms a C-C bond with high functional group tolerance. thieme-connect.dethieme-connect.com |
| Heck | Alkene + Organohalide | Pd(0) complex + Base | Forms a substituted alkene by coupling with a halide. |
| Sonogashira | Terminal alkyne + Organohalide | Pd(0) complex + Cu(I) salt + Base | Forms a C-C bond between an alkyne and a halide. |
Ring Modification and Rearrangement Studies of Thiazole Derivatives
While the thiazole ring is generally stable due to its aromaticity, it can undergo specific ring modification and rearrangement reactions under certain conditions. These transformations can fundamentally alter the heterocyclic core.
One notable reaction is a formal cycloaddition-elimination process. wikipedia.org Studies have shown that some thiazole derivatives can react with potent dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) at high temperatures. This process is believed to proceed through a sequence involving a Diels-Alder-type cycloaddition, followed by the extrusion of sulfur, ultimately yielding a substituted pyridine (B92270). wikipedia.org This provides a synthetic route to transform the thiazole scaffold into a six-membered pyridine ring.
Another form of ring modification involves reductive cleavage. Treatment of thiazole derivatives with strong reducing agents like Raney Nickel can lead to the reductive cleavage of the carbon-sulfur bonds (desulfurization), resulting in the opening and subsequent degradation of the thiazole ring. pharmaguideline.com While often a destructive process, it can be synthetically useful in specific contexts to unmask an acyclic structure from a stable heterocyclic precursor.
Alkylation of the ring nitrogen atom forms a thiazolium salt. pharmaguideline.comwikipedia.org These salts are important intermediates. Deprotonation at the C2 position of an N-alkyl thiazolium salt generates a carbene, a highly reactive species that can participate in various catalytic cycles and further transformations. wikipedia.org
Multi-Component Reactions Incorporating this compound as a Key Component
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. encyclopedia.pub These reactions are highly atom-economical and efficient for generating molecular complexity. The primary amine functionality of this compound makes it an ideal component for isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). nih.gov
The Ugi reaction involves the condensation of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.netresearchgate.net The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and a subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement) to yield an α-acylamino amide. nih.gov
By employing this compound as the amine component, a diverse library of complex peptidomimetic structures, each bearing the 2-propylthiazole-4-methyl substituent, can be rapidly assembled. researchgate.netacs.org This strategy is exceptionally valuable in medicinal chemistry for the rapid generation of new chemical entities for biological screening. nih.gov For example, reacting this compound with formaldehyde, benzoic acid, and tert-butyl isocyanide would produce a complex amide structure in a single, efficient step.
Table 3: The Ugi Four-Component Reaction (U-4CR)
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | General Product |
|---|---|---|---|---|
| This compound | Aldehyde (R¹-CHO) or Ketone (R¹-CO-R²) | R³-COOH | R⁴-NC | α-Acylamino amide derivative containing the 2-propylthiazole (B101342) moiety |
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Spectroscopic Techniques for Structural Characterization
A combination of spectroscopic methods is essential for the unambiguous characterization of (2-Propylthiazol-4-yl)methanamine. Each technique probes different aspects of the molecular structure, and together they form a powerful toolkit for chemical analysis.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula.
For this compound, the neutral molecule has a chemical formula of C₇H₁₂N₂S. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to a calculated exact mass that confirms this specific combination of carbon, hydrogen, nitrogen, and sulfur atoms, thereby distinguishing it from other isomers or compounds with the same nominal mass. The hydrochloride salt form of the compound, with the formula C₇H₁₃ClN₂S, would also be readily confirmed by this method.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments map the chemical environments and connectivity of hydrogen and carbon atoms.
While a publicly available, fully assigned spectrum for this compound is not available in the cited literature, the expected chemical shifts and splitting patterns can be predicted based on established principles and data from similar thiazole-containing structures. rsc.orgresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The propyl group would show a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the thiazole (B1198619) ring. The aminomethyl (CH₂NH₂) protons would likely appear as a singlet or a broadened signal, and the thiazole ring itself would exhibit a characteristic singlet for its lone proton at the C5 position.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The three distinct carbons of the propyl group, the aminomethyl carbon, and the three carbons of the thiazole ring (C2, C4, and C5) would all resonate at predictable chemical shifts, confirming the carbon backbone of the molecule.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl Group | ||
| -CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~13-14 |
| -CH₂-CH₂ -CH₃ | ~1.7 (sextet) | ~22-23 |
| -CH₂ -CH₂-CH₃ | ~2.9 (triplet) | ~33-34 |
| Thiazole Ring | ||
| C2 | - | ~170-172 |
| C4 | - | ~152-154 |
| C5-H | ~7.1 (singlet) | ~115-116 |
| Aminomethyl Group | ||
| -CH₂ -NH₂ | ~3.9 (singlet) | ~38-40 |
| -CH₂-NH₂ | ~1.8 (broad singlet) | - |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands. The primary amine (-NH₂) group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, along with a scissoring vibration around 1600 cm⁻¹. The aliphatic C-H bonds of the propyl and aminomethyl groups would produce strong stretches just below 3000 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, would appear in the 1500-1650 cm⁻¹ region. researchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Scissor | 1590 - 1650 |
| Alkyl C-H | C-H Stretch | 2850 - 2960 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic or heteroaromatic rings.
The thiazole ring in this compound acts as a chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions, which are characteristic of heteroaromatic systems. chemrevlett.com Analysis of the position (λ_max) and intensity of these absorptions can offer insights into the electronic structure of the molecule and how it might be altered by substitution or changes in the chemical environment.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound itself is not publicly documented, this technique remains crucial for its derivatives. chemrevlett.com A crystallographic study would unambiguously confirm the molecular connectivity and provide insight into the preferred conformation of the propyl chain relative to the thiazole ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of molecules in the solid state.
Chiroptical Spectroscopy for Enantiomeric Purity (if Chiral Derivatives are Explored)
The parent compound, this compound, is achiral. However, if a chiral center is introduced into the molecule—for instance, by substitution on the aminomethyl carbon or the propyl chain—it would exist as a pair of enantiomers. The synthesis of chiral thiazole derivatives is an area of chemical research. nih.gov
In such cases, chiroptical spectroscopy, primarily Circular Dichroism (CD) spectroscopy, would become an indispensable tool. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a CD spectrum that is a mirror image of the other. This technique is used to determine the enantiomeric excess (a measure of purity) and can also be used, often in conjunction with theoretical calculations, to assign the absolute configuration (R or S) of a chiral center.
Computational and Theoretical Studies of 2 Propylthiazol 4 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (2-propylthiazol-4-yl)methanamine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). nih.gov This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability. These theoretical calculations can be validated by comparing them with experimental data, if available. researchgate.netepstem.net
Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.73 | ||
| C=N | 1.38 | ||
| C-C (thiazole) | 1.37 | ||
| C-C (propyl) | 1.53 | ||
| C-N (amine) | 1.47 | ||
| S-C-N | 115.0 | ||
| C-N-C | 125.0 | ||
| H-C-H (propyl) | 109.5 | ||
| Torsion(C-S-C-N) | 180.0 |
Frontier molecular orbital theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. researchgate.netepstem.net A smaller gap suggests that the molecule is more reactive. For this compound, calculating these values would help predict its behavior in chemical reactions.
Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other molecules. epstem.netepstem.net It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. An MEP analysis of this compound would reveal the locations of its electron-rich nitrogen and sulfur atoms and the electron-deficient hydrogen atoms of the amine group, providing insight into its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing the different shapes it can adopt and the flexibility of its propyl chain and aminomethyl group. This is particularly important for understanding how the molecule might bind to a biological target, as both the molecule and its receptor are flexible entities.
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. While often associated with experimental screening, computational modeling plays a significant role in modern SAR. For this compound, computational SAR studies would involve creating a series of virtual analogs by modifying the propyl group, the thiazole (B1198619) ring, or the aminomethyl group. The properties of these analogs, calculated using methods like DFT, could then be correlated with their predicted (or experimentally determined) biological activity. This can help in designing new molecules with improved properties.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Understanding the reaction mechanism at this level of detail is crucial for optimizing reaction conditions and for predicting the formation of byproducts.
Applications of 2 Propylthiazol 4 Yl Methanamine As a Building Block in Specialized Chemical Research
Role in Medicinal Chemistry Research as a Synthetic Intermediate
The core structure of (2-Propylthiazol-4-yl)methanamine, featuring a substituted thiazole (B1198619) ring with a reactive primary amine, theoretically positions it as a versatile intermediate for the synthesis of more complex molecules. The thiazole moiety is a known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The primary amine offers a convenient handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the construction of larger heterocyclic systems.
However, extensive searches of chemical literature databases have not yielded specific examples of this compound being used in the following capacities:
Precursor to Biologically Relevant Heterocyclic Scaffolds
There is no readily available research that documents the use of this compound as a starting material for the synthesis of more complex, biologically active heterocyclic structures. While the general class of aminothiazoles is crucial in medicinal chemistry, the specific contribution of this propyl-substituted variant remains undocumented in the public domain.
Ligand Design and Synthesis for Target Validation (in vitro/in silico studies)
Similarly, no published studies were found that describe the design and synthesis of novel ligands derived from this compound for the purpose of in vitro or in silico target validation. The process of ligand design often involves the exploration of vast chemical spaces, and it appears this particular compound has not been a focus of such published research.
Development of Chemical Probes for Receptor Binding Studies
The development of chemical probes is a highly specialized area of chemical biology. These tools, often derived from known bioactive scaffolds, are used to investigate the function and distribution of receptors and enzymes. There is no evidence in the scientific literature of this compound being utilized as a foundational structure for the creation of such probes for receptor binding assays.
Utility in Materials Science and Polymer Chemistry Research
The presence of a reactive amine and a heterocyclic ring suggests potential applications for this compound in the field of materials science, particularly in the synthesis of functional polymers and coordination compounds. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, and the primary amine can participate in polymerization reactions.
Despite these theoretical possibilities, a review of the relevant literature shows no specific instances of its use in the following areas:
Monomer or Cross-linker in the Synthesis of Functional Polymers
No research articles or patents describe the use of this compound as a monomer or a cross-linking agent in the production of functional polymers. The properties of such potential polymers remain hypothetical in the absence of experimental data.
Ligand for Coordination Polymers or Metal-Organic Frameworks (MOFs)
The construction of coordination polymers and MOFs relies on the self-assembly of metal ions and organic ligands. While thiazole-containing ligands are utilized in this field, there are no specific reports of this compound being employed as a ligand to create new coordination polymers or MOFs.
Intermediate in Agrochemical and Fine Chemical Research
The functional groups present in this compound offer multiple reaction sites, allowing for its incorporation into a wide array of molecular scaffolds. The primary amine group is readily derivatized, while the thiazole ring can participate in various chemical transformations, making it a key component in the synthesis of target compounds with specific biological or material properties.
Synthesis of Novel Agrochemical Lead Compounds
While specific, publicly available research on the direct application of this compound in commercial agrochemicals is limited, the broader class of thiazole-containing compounds is well-established in the agricultural sector. Thiazole derivatives are known to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The synthesis of novel agrochemical candidates often involves the exploration of diverse chemical structures to identify new modes of action and overcome resistance.
The general approach to utilizing this compound as a building block in agrochemical research would involve its reaction with various electrophiles to form amides, ureas, thioureas, or sulfonamides. These reactions would lead to the generation of a library of new compounds that can be screened for potential agrochemical activity. The propyl group on the thiazole ring can also be varied to study the structure-activity relationship (SAR) and optimize the biological efficacy of the resulting molecules.
Table 1: Potential Agrochemical Lead Compound Scaffolds from this compound
| Reactant Class | Resulting Functional Group | Potential Agrochemical Application |
| Acyl Chlorides | Amide | Fungicides, Herbicides |
| Isocyanates | Urea | Herbicides, Insecticides |
| Isothiocyanates | Thiourea | Fungicides, Nematicides |
| Sulfonyl Chlorides | Sulfonamide | Herbicides |
This table represents potential synthetic pathways and applications based on established knowledge of thiazole derivatives in agrochemical research, as direct examples for this compound are not widely documented.
Applications in the Synthesis of Dyes, Pigments, and Specialty Chemicals
The thiazole ring is a key structural motif in a variety of dyes and pigments, particularly those used in the textile and photographic industries. Thiazole-based azo dyes, for instance, are known for their vibrant colors and good fastness properties. The amino group in this compound can be diazotized and coupled with various aromatic compounds to generate a range of azo dyes with different hues.
In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of corrosion inhibitors, vulcanization accelerators in the rubber industry, and as ligands for the preparation of metal complexes with catalytic or material science applications. The sulfur and nitrogen atoms in the thiazole ring can coordinate with metal ions, making it a valuable component in coordination chemistry.
Table 2: Potential Applications in Fine and Specialty Chemical Synthesis
| Application Area | Synthetic Role of this compound | Example Product Class |
| Dyes & Pigments | Diazotization and coupling reactions | Azo dyes |
| Corrosion Inhibition | Formation of protective films on metal surfaces | Heterocyclic corrosion inhibitors |
| Polymer Chemistry | Vulcanization accelerator | Rubber additives |
| Coordination Chemistry | Ligand for metal complexation | Catalysts, functional materials |
The applications listed are based on the known reactivity of the thiazole and primary amine functional groups, illustrating the potential of this compound as a versatile intermediate.
Analytical Methodologies for Research and Development Quality Control
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For (2-Propylthiazol-4-yl)methanamine, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized to monitor reaction progress, assess final product purity, and isolate the compound from synthetic intermediates and impurities.
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like many thiazole (B1198619) derivatives. researchgate.net It offers high resolution, speed, and sensitivity, making it ideal for the quantitative determination of purity. In the context of thiazole derivatives, reversed-phase HPLC is a common modality. researchgate.net This approach uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
The development of an HPLC method for this compound would involve optimizing parameters such as mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH (using buffers like phosphate (B84403) or acetate), column temperature, and flow rate to achieve optimal separation from potential impurities. Detection is typically accomplished using a UV detector set at a wavelength where the thiazole ring exhibits maximum absorbance. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Thiazole Derivatives
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or TFA) | Elutes compounds based on polarity. Acid improves peak shape. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate complex mixtures. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. |
| Detection | UV-Vis Detector at 254 nm or λmax | Quantifies the analyte based on its UV absorbance. |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the potential volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent tool for both identification and purity assessment. aip.org In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.
The choice of column (e.g., a non-polar or mid-polar polysiloxane) and the oven temperature program are critical parameters that are optimized to resolve the target compound from any volatile starting materials, solvents, or by-products. The use of a Flame Ionization Detector (FID) provides quantitative purity data, while a Mass Spectrometry (MS) detector provides structural information and confirmation of the molecular weight.
Table 2: General GC-MS Parameters for Characterization of Heterocyclic Amines
| Parameter | Typical Conditions | Purpose |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 50-100°C, ramp at 10-20°C/min to 280-300°C | Separates components with different boiling points over time. |
| Detector | Mass Spectrometer (MS) | Identifies compounds by their mass-to-charge ratio and fragmentation pattern. |
Thin-Layer Chromatography is an indispensable, simple, and rapid method used for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. aip.orgnih.gov The technique involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase.
For thiazole derivatives, various solvent systems can be employed, such as mixtures of ethyl acetate (B1210297) and hexane (B92381) or diethyl ether. nih.gov After development, the separated spots are visualized, commonly under UV light (at 254 nm), which causes the UV-active thiazole ring to appear as a dark spot on a fluorescent background. nih.gov The retention factor (Rf) value is calculated for each spot and can be used for identification purposes against a standard.
Table 3: Representative TLC System for Monitoring Thiazole Synthesis
| Parameter | Description | Purpose |
| Stationary Phase | Silica Gel 60 F254 aluminum sheets | Provides a polar surface for separation. The F254 indicator allows for UV visualization. |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) or Diethyl Ether / Ethyl Acetate (1:1 v/v) | Carries the analytes up the plate; the ratio is adjusted to achieve good separation. |
| Visualization | UV lamp at 254 nm | Allows for the detection of UV-active compounds like thiazoles. |
Spectrophotometric Quantification Methods in Research Samples
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Thiazole and its derivatives contain a chromophoric system that absorbs light in the UV region, making this technique suitable for their quantification. researchgate.netnih.gov
A spectrophotometric method for this compound would first involve determining its wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across a range of UV wavelengths. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve. Studies on related thiadiazole derivatives have demonstrated that this method can be highly sensitive and precise. scirp.orgresearchgate.net For some applications, derivatization or complexation with reagents can be used to shift the absorbance to the visible region and enhance sensitivity. nih.gov
Table 4: Hypothetical Analytical Parameters for Spectrophotometric Quantification
| Parameter | Projected Value/Range | Description |
| Wavelength (λmax) | 240 - 270 nm (Est.) | The wavelength at which the compound has the highest light absorbance. |
| Linear Range | 0.5 - 25 µg/mL (Est.) | The concentration range over which absorbance is proportional to concentration. |
| Correlation Coefficient (r²) | > 0.999 | Indicates the linearity of the calibration curve. |
| Solvent/Blank | Methanol or Ethanol | The solvent used to dissolve the sample; used to zero the spectrophotometer. |
Future Directions and Emerging Research Avenues for 2 Propylthiazol 4 Yl Methanamine
Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
The application of these AI tools to (2-Propylthiazol-4-yl)methanamine could involve:
Route Optimization: An AI model could analyze the target structure and propose multiple disconnection strategies, potentially highlighting more efficient or cost-effective routes than the classical Hantzsch thiazole (B1198619) synthesis.
Reactant and Catalyst Prediction: For a given disconnection, ML algorithms can predict the most suitable reactants and catalysts by learning from vast reaction databases, potentially identifying greener or higher-yielding options.
Yield and Condition Optimization: AI can predict reaction outcomes under various conditions (temperature, solvent, catalyst), allowing for in-silico optimization before any lab work is undertaken, saving time and resources.
| Feature | Classical Hantzsch Synthesis | Hypothetical AI-Optimized Route |
| Key Transformation | Thioamide + α-haloketone | C-H Functionalization of a pre-formed thiazole |
| Starting Materials | Potentially complex and multi-step precursors | Simpler, more readily available thiazole core |
| Reagent Stoichiometry | Often requires excess reagents | Catalytic amounts, atom-economical |
| Environmental Impact | May generate significant salt waste | Reduced waste stream, higher sustainability |
| Predictive Power | Relies on established chemical knowledge | Can uncover non-intuitive, novel reaction pathways |
Exploration of Novel Catalytic Transformations for Sustainable Synthesis
The chemical industry's increasing focus on sustainability necessitates the development of green and efficient synthetic methods. The synthesis of thiazole derivatives, including this compound, offers fertile ground for the application of novel catalytic transformations. nih.govfabad.org.tr Traditional methods often involve stoichiometric reagents and can produce significant waste.
Future research could focus on several key areas to enhance the sustainability of its synthesis:
Catalytic C-H Activation: Instead of pre-functionalizing starting materials, direct C-H activation could be used to install the propyl or aminomethyl groups onto a thiazole core. This atom-economical approach minimizes waste and reduces the number of synthetic steps.
Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a batch process can improve safety, efficiency, and scalability. It allows for precise control over reaction parameters, often leading to higher yields and purity.
Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity and milder reaction conditions. An engineered enzyme could potentially catalyze the formation of the thiazole ring or the final amine product with high enantioselectivity if a chiral version were desired.
Table 2: Potential Sustainable Catalytic Methods for Synthesis
| Catalytic Strategy | Potential Advantage | Target Bond Formation |
| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | C-C bond for propyl group attachment. |
| Photoredox Catalysis | Uses visible light as a renewable energy source. | Formation of the aminomethyl radical for coupling. |
| Enzyme-Mediated Synthesis | High selectivity, biodegradable catalyst, mild conditions. | Asymmetric synthesis of the thiazole ring. |
| Mechanochemistry | Solvent-free or low-solvent reaction conditions. | Ring formation via ball-milling. |
Potential in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The unique structure of this compound makes it an intriguing candidate for use as a "guest" molecule in host-guest systems. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils have cavities that can encapsulate guest molecules, altering their physical and chemical properties. rsc.org
The structural features of this compound that are relevant for host-guest chemistry include:
Hydrophobic Propyl Group: This aliphatic chain can be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin.
Aromatic Thiazole Ring: The π-electron system of the thiazole ring can engage in π-stacking interactions with aromatic hosts.
Primary Amine Group: This group is hydrophilic and can be protonated. It can form hydrogen bonds or ion-dipole interactions with the host's portal or exterior, providing orientational specificity. rsc.org
Such host-guest complexes could be explored for various applications, such as creating controlled-release systems for agrochemicals or developing responsive chemical sensors where binding of the thiazole derivative to a host triggers a detectable signal.
Table 3: Potential Host-Guest Interactions
| Host Molecule | Potential Binding Site on Guest | Driving Forces for Complexation | Potential Application |
| β-Cyclodextrin | Propyl group | Hydrophobic effect, van der Waals forces | Increased aqueous solubility, controlled release |
| Calix nih.govarene | Thiazole ring | π-π stacking, hydrophobic interactions | Molecular recognition, sensing |
| Cucurbit fabad.org.truril | Protonated aminomethyl group | Ion-dipole interactions, hydrogen bonding | pH-responsive systems, sequestration |
Role in Advanced Chemical Biology Tool Development
While direct therapeutic applications are excluded from this discussion, the structure of this compound is well-suited for its development into a tool for chemical biology research. Chemical biology tools are molecules used to study and manipulate biological systems. The thiazole ring is a component of many bioactive natural products, and its derivatives are known to have diverse biological relevance. wjrr.org
The primary amine on this compound is a key functional handle for bioconjugation. It can be readily modified to attach other molecules, such as:
Fluorophores: Creating a fluorescent probe to visualize specific cellular structures or processes where the thiazole moiety might direct localization.
Biotin: For use in affinity-based purification of proteins or other biomolecules that may interact with the thiazole scaffold.
Photo-crosslinkers: To create photo-affinity labels that can be used to identify binding partners of the molecule within a cell upon UV irradiation.
The development of such tools would not be for treatment but for fundamental research, helping to elucidate biological pathways or identify new protein targets, which is a critical step in modern drug discovery and diagnostics. The thiazole core itself may impart specific binding properties that could be exploited in the design of highly selective probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
